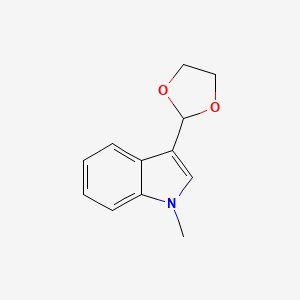
3-(1,3-dioxolan-2-yl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-二氧戊环-2-基)-1-甲基-1H-吲哚是一种化合物,其结构特征为一个与1-甲基吲哚结构融合的1,3-二氧戊环。
准备方法
合成路线和反应条件
3-(1,3-二氧戊环-2-基)-1-甲基-1H-吲哚的合成通常涉及形成1,3-二氧戊环,然后将其连接到吲哚部分。 一种常用的方法是在酸催化剂的存在下,使羰基化合物与乙二醇反应,形成1,3-二氧戊环 。然后,可以在适当的条件下将该中间体与1-甲基吲哚衍生物偶联,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应条件可以提高工艺效率和产率。催化剂和溶剂的选择旨在最大限度地降低成本和环境影响。
化学反应分析
反应类型
3-(1,3-二氧戊环-2-基)-1-甲基-1H-吲哚可以发生各种化学反应,包括:
取代: 亲核取代反应可以在吲哚氮或二氧戊环上发生.
常用试剂和条件
氧化: 高锰酸钾,四氧化锇。
还原: 氢化锂铝,硼氢化钠。
取代: 各种亲核试剂,如胺类、硫醇类和卤化物。
主要形成的产物
这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生羧酸或酮,而还原可以产生醇或胺 .
科学研究应用
3-(1,3-二氧戊环-2-基)-1-甲基-1H-吲哚在科学研究中有多种应用:
化学: 用作有机合成的构建单元,并在各种化学反应中用作试剂.
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性.
医学: 由于其独特的结构和反应性,被探索为潜在的药物候选物.
工业: 用于开发新材料,并作为合成复杂分子的前体.
作用机制
3-(1,3-二氧戊环-2-基)-1-甲基-1H-吲哚的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为各种受体或酶的配体,调节其活性并导致生物学效应。 确切的途径和靶标取决于具体的应用和背景 .
相似化合物的比较
类似化合物
1,3-二氧戊环: 一种更简单的类似物,缺乏吲哚部分.
1-甲基吲哚: 吲哚成分,没有二氧戊环.
1,3-二氧六环: 1,3-二氧戊环的六元环类似物.
独特性
3-(1,3-二氧戊环-2-基)-1-甲基-1H-吲哚由于其1,3-二氧戊环和1-甲基吲哚结构的结合而具有独特性。 这种融合赋予了独特的化学性质和反应性,使其在研究和工业中的各种应用中具有价值 .
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-(1,3-dioxolan-2-yl)-1-methylindole |
InChI |
InChI=1S/C12H13NO2/c1-13-8-10(12-14-6-7-15-12)9-4-2-3-5-11(9)13/h2-5,8,12H,6-7H2,1H3 |
InChI 键 |
YMGPCRRUZXGZIN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)





![4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11896878.png)
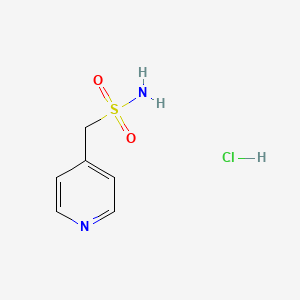
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
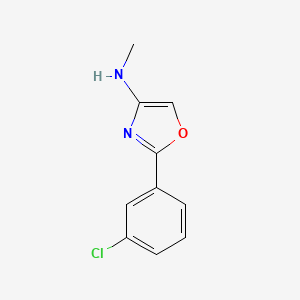
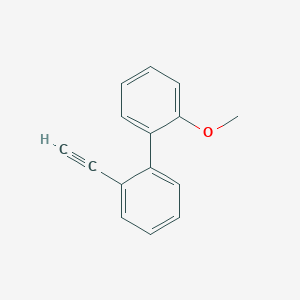

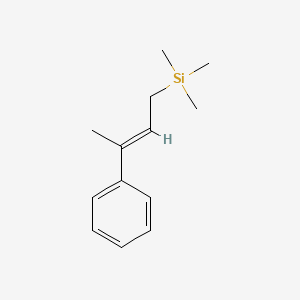
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
